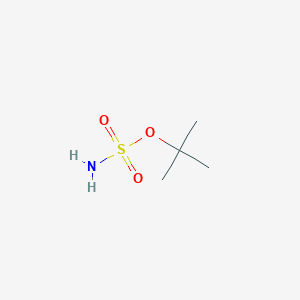
Tert-butyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl sulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a tert-butyl group attached to a sulfamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl sulfamate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with sulfamic acid. The reaction typically occurs under mild conditions, often in the presence of a solvent such as water or an organic solvent like methanol. The reaction can be represented as follows:
tert-Butylamine+Sulfamic acid→Tert-butyl sulfamate+Water
Another method involves the use of tert-butyl chloride and ammonium sulfamate. This reaction requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl sulfonate, while reduction may produce tert-butylamine.
Applications De Recherche Scientifique
Tert-butyl sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which tert-butyl sulfamate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfamate group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Isopropyl sulfamate
Comparison
Tert-butyl sulfamate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. Compared to methyl or ethyl sulfamate, this compound may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C4H11NO3S |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
tert-butyl sulfamate |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7) |
Clé InChI |
NFZUTPCMXSQHRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















